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Executive Summary & Historical Context

Sodium arsanilate (Atoxyl) holds a pivotal place in the history of medicinal chemistry as the first

organic arsenical drug used to treat trypanosomiasis. While its therapeutic use has largely
ceased due to neurotoxicity (specifically optic nerve damage), it remains a critical reference
standard in organometallic chemistry and a precursor in the synthesis of other arsenicals.

This guide provides a rigorous, self-validating framework for the structural confirmation of
sodium arsanilate using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and
Mass Spectrometry (MS). Unlike generic protocols, this document focuses on the causality of
spectral features—Ilinking electronic effects to observed signals—to ensure unambiguous
identification.

Safety & Handling Protocols (Critical)
Warning: Sodium arsanilate contains arsenic.[1][2] It is toxic by ingestion and inhalation.[2]

o Containment: All weighing and sample preparation must occur within a certified fume hood or
a glovebox.
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o Waste Disposal: All NMR solvents and washings must be segregated into "Arsenic-
Containing Waste" streams.[2] Do not mix with general organic solvents.[2]

o Decontamination: Surfaces should be wiped with a 10% sodium hypochlorite solution
followed by water to oxidize and solubilize any residues.[2]

Integrated Analytical Workflow

The following diagram outlines the logical flow for complete structural validation.
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Figure 1: Integrated workflow for the spectroscopic validation of Sodium Arsanilate.

Infrared Spectroscopy (FT-IR)

Objective: Confirm the presence of the primary amine (

) and the arsonic acid salt moiety (
).
Experimental Protocol

e Technique: Attenuated Total Reflectance (ATR) is preferred for safety to avoid generating
KBr dust.[2]

e Scan Parameters: 4000-400 cm~1, 32 scans, 4 cm~! resolution.[2]
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Data Interpretation & Causality

The spectrum is dominated by the interplay between the amino group and the heavy arsenic
atom.
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Functional Group

Frequency (cm~?)

Intensity

Mechanistic
Explanation

N-H Stretch

3300 — 3450

Medium, Doublet

Characteristic
symmetric and
asymmetric stretching
of a primary aromatic

amine (

).[2]

C=C Aromatic

1590 — 1600

Strong

Ring breathing
modes, enhanced by
the polarity of the

amino substituent.

N-H Bend

~1620

Medium

Scissoring vibration of
the

group (often overlaps
with aromatic C=C).[2]

C-N Stretch

1250 - 1310

Strong

bond stretching;
frequency is elevated
due to resonance
interaction with the

ring.[2]

As=0[1][2] / As-O

800 — 900

Strong, Broad

The arsonic acid salt (

) exhibits distinct
stretching vibrations
here.[2] Unlike
carboxylic acids,
these bands are lower
frequency due to the

mass of Arsenic.

Diagnostic Check: The absence of peaks in the 800-900 cm~! region strongly suggests

hydrolysis or loss of the arsenic group.
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Nuclear Magnetic Resonance (NMR)

Objective: Validate the para-substitution pattern and the purity of the aromatic core.
Experimental Protocol
e Solvent: Deuterium Oxide (

) is the solvent of choice.[2][3] Sodium arsanilate is a salt and highly water-soluble.[1][2][4]

o Reference: Internal TMSP (Trimethylsilylpropanoic acid) at 0.00 ppm or residual HDO peak
(~4.79 ppm).[2]

e Concentration: 10-15 mgin 0.6 mL

H NMR Analysis

The molecule possesses a

axis of symmetry, rendering the protons chemically equivalent in pairs (

system).
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Proton Shift ( o
Envi . Multiplicity
nvironmen ppm)

Integration

Assignment
Logic

Doublet (

Ortho to 6.70 — 6.90

Hz)

2H

Upfield shift due
to the strong
mesomeric
donating effect
(+M) of the
amino group,
shielding these

protons.[2]

Doublet (

Ortho to 7.40 — 7.60

Hz)

2H

Downfield shift.
[2] The arsonic
acid group is
electron-
withdrawing (-1, -
M), deshielding

these protons.[2]

N/A Not Observed

In

, amino protons
exchange rapidly
with deuterium
and are typically

not observed.[2]

Senior Scientist Insight: If you run this sample in DMSO-d6, the exchange is slower, and you

may observe the

protons as a broad singlet around 5.5 ppm. However,

provides a cleaner baseline for salt forms.[2]

C NMR Analysis

Expected carbon signals (decoupled):
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C-N (Ipso): ~150-152 ppm (Deshielded by N).[2]

C-As (Ipso): ~125-135 ppm (Often broad or lower intensity due to coupling with the
quadrupolar

As nucleus, though less broadening than with Boron).[2]

C-meta (to N): ~131 ppm.

C-ortho (to N): ~116 ppm.[2]

Mass Spectrometry (MS)

Obijective: Confirm molecular weight and analyze fragmentation to verify the arsenic content.[2]

Experimental Protocol

« lonization: Electrospray lonization (ESI).[2][5]

e Mode: Negative Mode (
) is often more sensitive for arsonic acids, detecting the
anion.[2] Positive Mode (
) detects

2]

e Solvent: 50:50 Methanol:Water with 0.1% Formic Acid.[2]
Data Interpretation
Arsenic is monoisotopic (

As, 100% abundance).[2] Unlike chlorinated or brominated compounds, you will not see an
M+2 isotope pattern.[2]
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lon Mode m/z Observed Species Notes

The free arsanilate

Negative ( anion.[2] This is the
215.9 . .
) primary peak in
negative mode.
N The protonated free
Positive ( )
218.0 acid form (
)
)[2]
) Loss of water from the
Fragmentation 198 ) )
arsonic acid group.[2]
Loss of the arsenic
Fragmentation 108 moiety (

group cleavage).[2]

Fragmentation Pathway Diagram:

Parent lon (Acid Form)
[M+H]+ m/z 218

- H20 (18 Da)\Cleavage C-As

Dehydration Desarsenylation
[M+H - H20]+ m/z 200 (Loss of AsO3 group)

Click to download full resolution via product page
Figure 2: Simplified ESI(+) fragmentation pathway for the protonated species.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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